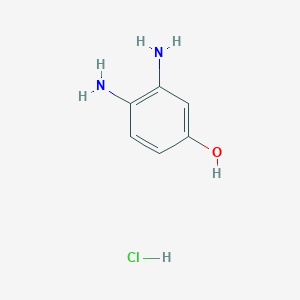

3,4-Diaminophenol hydrochloride

Description

Properties

IUPAC Name |

3,4-diaminophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-5-2-1-4(9)3-6(5)8;/h1-3,9H,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLIJRZJTLXEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation Reaction

- Starting Material: p-Aminophenol

- Reagents and Conditions: Acetic anhydride in anhydrous acetic acid solvent, heated under reflux

- Purpose: The amino group on p-aminophenol is acetylated to form p-acetamidophenol, protecting it from undesired side reactions during nitration

- Outcome: Formation of p-acetamidophenol acetate solution ready for nitration

Nitration Reaction

- Reagents and Conditions: Nitric acid is added dropwise to the acylated solution under stirring

- Purpose: Introduce a nitro group selectively at the 3-position of the aromatic ring, yielding 3-nitro-4-acetamidophenol acetate

- Isolation: The nitrated product crystallizes out and is filtered

- Notes: The use of acyl protection allows for regioselective nitration and avoids oxidation of sensitive groups

Hydrolysis Reaction

- Reagents and Conditions: Sodium hydroxide or potassium hydroxide aqueous solution is added to the nitrated solid with stirring

- Purpose: Hydrolyze the acetyl protecting group to regenerate the free amino group at the 4-position, yielding 4-amino-3-nitrophenol

- Isolation: The hydrolyzed product crystallizes and is filtered

- Significance: This step removes the acetyl group without affecting the nitro group

Reduction Reaction

- Reagents and Conditions: The 4-amino-3-nitrophenol solid is dissolved in ethanol and added slowly to an acidic solution (pH 1–2) of hydrochloric acid or sulfuric acid containing iron or zinc powder; heated to 50–100°C and refluxed for 6 hours

- Purpose: Reduce the nitro group at the 3-position to an amino group, yielding 3,4-diaminophenol

- Isolation: After reaction, iron powder is filtered off, solvent concentrated, and the product is vacuum dried

- Yield: Approximately 72.6% for this reduction step

- Notes: The acidic medium and metal powder reduction are mild and effective for nitro group reduction without damaging the phenol or amino groups

Summary Table of Synthesis Steps

| Step | Reaction Type | Starting Material/Product | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Acylation | p-Aminophenol | Acetic anhydride, anhydrous acetic acid, reflux | p-Acetamidophenol acetate solution | Protects amino group |

| 2 | Nitration | p-Acetamidophenol acetate | Nitric acid (dropwise), stirring | 3-Nitro-4-acetamidophenol acetate solid | Regioselective nitration |

| 3 | Hydrolysis | 3-Nitro-4-acetamidophenol acetate solid | NaOH or KOH aqueous solution, stirring | 4-Amino-3-nitrophenol solid | Deprotection of amino group |

| 4 | Reduction | 4-Amino-3-nitrophenol (in ethanol) | Fe or Zn powder, HCl or H2SO4 (pH 1–2), 50–100°C reflux | 3,4-Diaminophenol | ~72.6% yield, mild conditions |

Research Findings and Advantages

- The described method uses inexpensive and readily available starting materials such as p-aminophenol and acetic anhydride.

- The acylation step protects the amino group, allowing selective nitration and avoiding side reactions.

- Hydrolysis is efficiently performed with common bases (NaOH or KOH), ensuring complete removal of acetyl groups.

- The metal powder reduction in acidic ethanol provides a mild, high-yielding route to the diamine.

- The overall process avoids harsh conditions, minimizes incomplete hydrolysis, and simplifies post-reaction workup.

- The method is suitable for industrial scale-up due to mild conditions, high yield, and cost-effectiveness.

Additional Notes

- The final 3,4-diaminophenol product is often isolated as the hydrochloride salt for stability.

- Alternative reduction methods (e.g., catalytic hydrogenation) may be used but metal powder reduction remains common in industrial practice.

- The purity and yield can be optimized by controlling reaction times, temperatures, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3,4-Diaminophenol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

Substitution: The amino groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as entozon and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products

The major products formed from these reactions include quinones, substituted phenols, and various amino derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3,4-Diaminophenol hydrochloride serves as a versatile building block in organic synthesis. It is employed in the production of various derivatives and complex molecules due to its amine functional groups. This compound can undergo several reactions, including acylation and alkylation, which are crucial for synthesizing pharmaceuticals and agrochemicals.

Polymer Chemistry

In polymer chemistry, 3,4-diaminophenol is used to synthesize poly(3,4-diaminophenol) through electropolymerization. This process results in conductive polymers that have applications in electronic devices and sensors. The electropolymerized films exhibit excellent electrochemical properties, making them suitable for applications in batteries and supercapacitors .

Dye Manufacturing

Colorant in Hair Dyes

One of the primary applications of this compound is as a colorant in oxidative hair dyes. It acts as an intermediate that reacts with other components to produce stable dye molecules. Its ability to form strong bonds with hair fibers ensures long-lasting color retention .

Textile Industry

In the textile industry, this compound is also utilized as a dyeing agent. Its chemical properties allow it to impart vibrant colors to fabrics while maintaining stability under various environmental conditions. The use of 3,4-diaminophenol contributes to the production of high-quality dyes that meet industry standards.

Therapeutic Applications

Potential Antitumor Activity

Research has indicated that 3,4-diaminophenol derivatives may possess antitumor properties. Studies involving palladium(II) and platinum(II) complexes with 3,4-diaminophenol have shown promising results in inhibiting cancer cell growth. These complexes demonstrate interactions with DNA that could lead to apoptosis in cancer cells .

Antioxidant Properties

Additionally, compounds derived from 3,4-diaminophenol exhibit antioxidant activity. This property is beneficial in developing formulations aimed at reducing oxidative stress-related diseases. The ability to scavenge free radicals makes these derivatives valuable in pharmaceutical applications aimed at promoting health and wellness .

Case Studies

Mechanism of Action

The mechanism of action of 3,4-Diaminophenol hydrochloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point/Decomposition | Key Applications | Toxicity (LD₅₀) |

|---|---|---|---|---|---|

| This compound | C₆H₈ClN₂O | 161.60* | ~280°C (decomp)† | Fluorescent probes, pharmaceuticals | Limited data |

| 2,4-Diaminophenol dihydrochloride | C₆H₁₀Cl₂N₂O | 197.07 | 195–222°C (decomp) | Hair dyes, photography, herbicides | 0.24 g/kg (rat oral) |

| 3,4-Diaminothiophene dihydrochloride | C₄H₈Cl₂N₂S | 199.12 | Not reported | Materials science | Not reported |

| (3,4-Diaminophenyl)(phenyl)methanone hydrochloride | C₁₃H₁₃ClN₂O | 248.71 | Not reported | Polymer chemistry | Not reported |

*Calculated from free base (C₆H₈N₂O, MW 124.14 ) + HCl (36.46 g/mol). †Assumed based on analogous decomposition behavior of diaminophenol salts .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,4-diaminophenol hydrochloride, and how do reaction conditions influence yield?

- Methodology : A common synthesis involves reducing nitro precursors (e.g., 3,4-dinitrophenol) using tin and hydrochloric acid. For example, 10 g of 3,4-dinitrophenol, 40 g tin pellets, and 120 cc HCl (1.16 M) are refluxed for 4 hours, followed by filtration and drying. Yield optimization requires precise stoichiometric ratios of tin and HCl, with excess tin removed via filtration to prevent side reactions. Post-synthesis purification via recrystallization in ethanol improves purity .

- Key Variables : Temperature (>80°C), reaction time (4–6 hours), and HCl concentration (1.16–2 M) directly impact reduction efficiency.

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

- Methodology :

- UV-Vis Spectroscopy : Detects aromatic amine absorption bands (λmax ~260–280 nm) and quantifies impurities like unreacted nitro precursors.

- Titration : Chloride ion content is quantified via argentometric titration (e.g., Mohr method) to confirm stoichiometry .

- HPLC-MS : Resolves degradation products (e.g., oxidized quinones) using C18 columns and 0.1% formic acid in water/acetonitrile gradients .

Q. How should this compound be stored to prevent degradation in laboratory settings?

- Stability Protocol : Store desiccated at −20°C in amber vials under inert gas (N₂/Ar). Aqueous solutions degrade within 24 hours at room temperature due to oxidation; antioxidants like 1% sodium bisulfite can extend stability to 72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

- Case Study : In F344/N rat studies, 2,4-diaminophenol dihydrochloride (structurally analogous) showed dose-dependent carcinogenicity at 100 mg/kg/day via gavage in corn oil, but conflicting data arise from solvent choice (e.g., DMSO vs. saline) and metabolic activation pathways.

- Methodology :

- In Vitro Cytochrome P450 Assays : Identify metabolic intermediates (e.g., quinone imines) using liver microsomes and NADPH cofactors.

- Comparative Species Studies : Test metabolite profiles in human hepatocytes vs. rodent models to assess translational relevance .

Q. What advanced electrochemical methods are suitable for studying this compound’s redox behavior in material science applications?

- Methodology :

- Cyclic Voltammetry (CV) : In 0.1 M PBS (pH 7.4), scan from −0.5 V to +1.0 V (vs. Ag/AgCl) to observe oxidation peaks (~+0.6 V, amine to quinone) and reduction peaks (~−0.3 V).

- Electropolymerization : Apply +0.8 V for 300 seconds to form conductive poly(3,4-diaminophenol) films on platinum electrodes, characterized by EIS and SEM .

Q. What computational approaches predict this compound’s reactivity and degradation pathways?

- Methodology :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to calculate Fukui indices, identifying nucleophilic sites prone to oxidation (e.g., para-amine group).

- Molecular Dynamics (MD) : Simulate hydrolysis kinetics in explicit solvent models (e.g., TIP3P water) to map pH-dependent degradation (t1/2 at pH 2: 12 hours vs. pH 7: 2 hours) .

Data Contradiction Analysis

Q. Why do studies report divergent solubility profiles for this compound?

- Resolution : Solubility discrepancies arise from polymorphic forms (e.g., anhydrous vs. monohydrate). Anhydrous forms dissolve fully in DMF (30 mg/mL), while hydrates exhibit lower solubility in ethanol (15 mg/mL). XRD and DSC confirm polymorphism .

Methodological Best Practices

- Synthesis : Prioritize inert atmospheres to minimize oxidation during nitro-group reduction .

- Toxicity Testing : Use corn oil as a vehicle for gavage studies to replicate carcinogenicity protocols .

- Electrochemical Studies : Pre-purify solvents (e.g., acetonitrile) with molecular sieves to avoid side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.